molecular formula C16H12ClN3O4 B6345128 1-(4-Chloro-3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264047-23-5

1-(4-Chloro-3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B6345128
CAS No.: 1264047-23-5
M. Wt: 345.73 g/mol
InChI Key: PXIUZHFIERSJPA-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro-nitrophenyl group and a phenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of 4-chloro-3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The pyrazole ring can undergo oxidation reactions to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide

Major Products

    Reduction: 1-(4-Amino-3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized pyrazole derivatives

Scientific Research Applications

1-(4-Chloro-3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-nitrophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
  • 1-(4-Chloro-3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
  • 1-(4-Chloro-3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid

Uniqueness

1-(4-Chloro-3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chloro-nitrophenyl group and a carboxylic acid group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-chloro-3-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c17-12-7-6-11(8-15(12)20(23)24)19-14(9-13(18-19)16(21)22)10-4-2-1-3-5-10/h1-8,14H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIUZHFIERSJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C(=O)O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135222
Record name 1H-Pyrazole-3-carboxylic acid, 1-(4-chloro-3-nitrophenyl)-4,5-dihydro-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264047-23-5
Record name 1H-Pyrazole-3-carboxylic acid, 1-(4-chloro-3-nitrophenyl)-4,5-dihydro-5-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264047-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 1-(4-chloro-3-nitrophenyl)-4,5-dihydro-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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